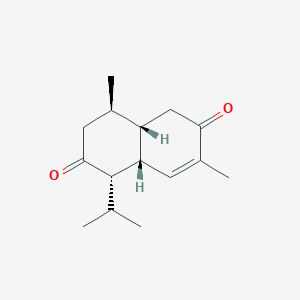

![molecular formula C33H47O2P2.C5H5.Fe B1148779 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine CAS No. 187733-50-2](/img/structure/B1148779.png)

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine

Descripción general

Descripción

Synthesis Analysis

The synthesis of chiral ferrocenyl diphosphines involves ortho- and diastereoselective lithiation of ferrocene, allowing the highly selective attachment of electrophiles to the cyclopentadienyl ring. This methodology is demonstrated in the preparation of Kephos, a family of ferrocenyl diphosphines (Lotz et al., 2010). Further, asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes showcases the preparation of various chiral ferrocenylphosphines, highlighting their significance in asymmetric reactions (Hayashi et al., 1980).

Molecular Structure Analysis

Chiral ferrocenyl diphosphines exhibit planar chirality and functional groups on the ferrocene nucleus, contributing to their effectiveness as ligands in asymmetric catalysis. The structural features, including the stereogenic centers and phosphine functionalities, play a crucial role in their catalytic activity and selectivity (Hayashi et al., 1989).

Chemical Reactions and Properties

These ligands are utilized in various catalytic reactions, including asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, demonstrating their versatility and efficiency in promoting enantioselective transformations (Oohara et al., 2003).

Physical Properties Analysis

The synthesis and characterization of rhenium carbonyl complexes containing chiral diphosphines from the Josiphos and Walphos families reveal insights into the physical properties of these complexes, including their crystal structures and catalytic activities in hydrogenation reactions (Abdel-Magied et al., 2015).

Chemical Properties Analysis

The preparation and utilization of diastereoisomeric phosphines as ligands for nickel-catalyzed asymmetric cross-coupling highlight the chemical properties and enantioselectivity potential of these compounds (Hayashi et al., 1981). Additionally, the synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine and related studies offer insights into the ligand's synthesis, structure, and stereochemistry, further contributing to our understanding of its chemical properties (Hong-jun, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis in Catalytic Reactions : This compound is used in the synthesis and characterization of various metal complexes, such as rhenium carbonyl complexes containing chiral diphosphines. These complexes have been tested for their effectiveness in hydrogenation reactions, showcasing moderate conversion rates and enantiomeric excesses (Abdel-Magied et al., 2015).

Asymmetric Synthesis

- Chiral Ligands for Catalytic Reactions : It's used as a chiral ligand in asymmetric synthesis, particularly in the preparation of various chiral ferrocenylphosphines for transition metal complex catalyzed reactions. These ligands are instrumental in enhancing the enantioselectivity of certain chemical reactions (Hayashi et al., 1980).

Electronic Effects in Catalysis

- Influence on Catalytic Activity : The electronic effects of chiral ferrocenyl chelating ligands, including compounds similar to the specified compound, have been studied for their impact on catalytic activity. These studies help in understanding how different substitutions on the ferrocenyl framework can affect the outcomes of catalytic processes (Schnyder et al., 1997).

Application in Hydrogenation Reactions

- Catalysis in Hydrogenation : This type of compound is utilized in the synthesis of catalysts for hydrogenation reactions. It demonstrates how the structural features of these compounds can influence their effectiveness in catalytic processes (Zhu Hong-jun, 2011).

Development of Novel Ligands

- Creation of New Chiral Ferrocenylphosphines : Research into the development of novel chiral ferrocenylphosphines for use in asymmetric catalysis is an important application. These studies focus on synthesizing and characterizing new ligands to enhance the efficiency and selectivity of catalytic reactions (Togni et al., 1994).

Propiedades

InChI |

InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALLLNAXGQTBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52FeO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]-](/img/no-structure.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)